![molecular formula C21H23N3O6 B2624728 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate CAS No. 454212-57-8](/img/structure/B2624728.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition occurs in a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
The inhibition of AChE and BuChE by (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and is crucial for many functions of the nervous system. By inhibiting the breakdown of acetylcholine, this compound potentially enhances cholinergic transmission .
Result of Action
The molecular and cellular effects of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate’s action primarily involve the inhibition of AChE and BuChE . This inhibition can lead to an increase in acetylcholine levels, potentially enhancing cholinergic transmission .
Safety and Hazards
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-27-17-11-14(12-18(28-5-2)19(17)29-6-3)21(26)30-13-24-20(25)15-9-7-8-10-16(15)22-23-24/h7-12H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIALPTDSZIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.